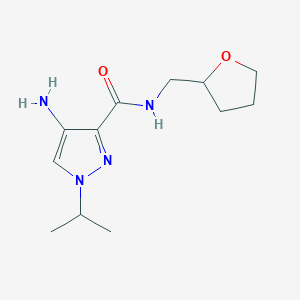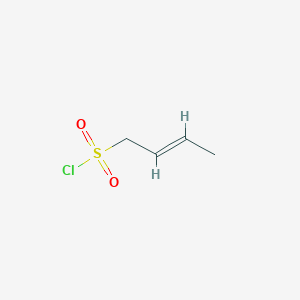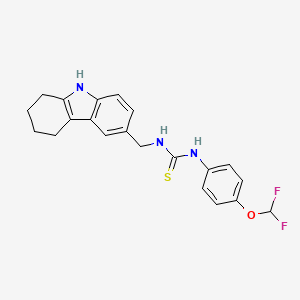
4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide, also known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a metabolic sensor that plays a crucial role in regulating energy balance in cells. A-769662 has been shown to have potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer.
Wirkmechanismus
4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide activates AMPK by binding to the γ-subunit of the enzyme. This binding induces a conformational change in the enzyme, which leads to its activation. Once activated, AMPK phosphorylates various downstream targets, including acetyl-CoA carboxylase (ACC) and glucose transporter 4 (GLUT4), which leads to increased glucose uptake and fatty acid oxidation in cells.
Biochemical and Physiological Effects:
4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to have various biochemical and physiological effects. It increases glucose uptake and insulin sensitivity in skeletal muscle cells, which makes it a potential therapeutic agent for diabetes. 4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide also inhibits the growth of cancer cells, making it a potential anticancer agent. Furthermore, 4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to improve mitochondrial function and reduce inflammation, which makes it a potential therapeutic agent for various metabolic disorders.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has several advantages and limitations for lab experiments. One advantage is that it is a potent and specific activator of AMPK, which makes it a valuable tool for studying the role of AMPK in various cellular processes. However, one limitation is that it has poor solubility in water, which can make it difficult to work with in certain experimental conditions.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide. One area of research is to investigate its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer. Another area of research is to explore its mechanism of action in more detail, including its downstream targets and signaling pathways. Furthermore, future research could focus on developing more potent and specific activators of AMPK, which could have even greater therapeutic potential.
Synthesemethoden
4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide can be synthesized using a multistep process. The first step involves the synthesis of 2,3-dihydrofuran from furfural. The second step involves the synthesis of tetrahydrofuran-2-ylmethylamine from 2,3-dihydrofuran. The final step involves the coupling of tetrahydrofuran-2-ylmethylamine with 4-amino-1-isopropylpyrazole-3-carboxylic acid to form 4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been extensively studied in various scientific research applications. It has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, which makes it a potential therapeutic agent for diabetes. 4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has also been shown to inhibit the growth of cancer cells, making it a potential anticancer agent. Furthermore, 4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide has been shown to improve mitochondrial function and reduce inflammation, which makes it a potential therapeutic agent for various metabolic disorders.
Eigenschaften
IUPAC Name |
4-amino-N-(oxolan-2-ylmethyl)-1-propan-2-ylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O2/c1-8(2)16-7-10(13)11(15-16)12(17)14-6-9-4-3-5-18-9/h7-9H,3-6,13H2,1-2H3,(H,14,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCQWXHLJAESKP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=C(C(=N1)C(=O)NCC2CCCO2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-1-isopropyl-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrazole-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-bromo-3-methylphenyl)-2-(3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)acetamide](/img/structure/B2357611.png)


![{5-[(5-fluoro-2-methylphenyl)sulfonyl]-1-methyl-3-phenyl-1H-pyrazol-4-yl}methyl 3,4-dichlorobenzenecarboxylate](/img/structure/B2357614.png)
![(2-Fluorophenyl)-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2357617.png)

![N-cyclohexyl-2-(1-(2-hydroxyethyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2357620.png)

![2-(2-chlorophenyl)-N-(2-(4-(trifluoromethyl)-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-2-yl)ethyl)acetamide](/img/structure/B2357624.png)
![2-chloro-N-[3-(propylthio)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B2357626.png)

![7-hydroxy-N-(3-methoxybenzyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2357628.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)oxalamide](/img/structure/B2357630.png)